molecular formula C15H22N2O B12119227 4-Phenyl-N-(piperidin-3-yl)butanamide

4-Phenyl-N-(piperidin-3-yl)butanamide

Cat. No.: B12119227
M. Wt: 246.35 g/mol
InChI Key: VBKWQALMRWRCMI-UHFFFAOYSA-N
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Description

4-Phenyl-N-(piperidin-3-yl)butanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a butanamide backbone, with a piperidine ring at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-N-(piperidin-3-yl)butanamide typically involves the reaction of 4-phenylbutanoic acid with piperidine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-N-(piperidin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Phenyl-N-(piperidin-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Phenyl-N-(piperidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutanamide: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.

    N-(Piperidin-3-yl)butanamide: Lacks the phenyl group, which may affect its biological activity and interactions.

    4-Phenyl-N-(piperidin-3-yl)propanamide: Similar structure but with a shorter carbon chain, which may influence its properties.

Uniqueness

4-Phenyl-N-(piperidin-3-yl)butanamide is unique due to the presence of both the phenyl group and the piperidine ring, which confer specific chemical and biological properties

Biological Activity

4-Phenyl-N-(piperidin-3-yl)butanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to comprehensively review the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound, often referred to as a piperidine derivative, features a piperidine ring attached to a butanamide chain with a phenyl group. The molecular formula is C15H22N2OC_{15}H_{22}N_2O, indicating the presence of nitrogen and oxygen, which are crucial for its biological activity.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Research indicates that it may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake, which can have implications in treating neurological disorders .

1. Neurotransmitter Modulation

Studies have shown that this compound can affect neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation may contribute to its potential use in managing conditions such as depression and anxiety disorders.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacterial strains. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

3. Enzyme Inhibition

Research has highlighted the compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is significant for developing treatments for Alzheimer's disease. The inhibition of AChE enhances acetylcholine levels in the brain, potentially improving cognitive functions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationInfluences dopamine and serotonin
Antimicrobial ActivityEffective against various bacteria
Enzyme InhibitionStrong AChE inhibitor

Case Study: Antibacterial Activity

A study evaluating the antibacterial properties of this compound found that it exhibited moderate to strong activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, showcasing its potential as a therapeutic agent in combating bacterial infections .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which it exerts its effects on neurotransmitter systems.
  • Formulation Development : To create effective delivery systems for clinical applications.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

4-phenyl-N-piperidin-3-ylbutanamide

InChI

InChI=1S/C15H22N2O/c18-15(17-14-9-5-11-16-12-14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18)

InChI Key

VBKWQALMRWRCMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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